ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid
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Overview
Description
Ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid is a diterpenoid compound isolated and purified from the Chinese herbal medicine Pteris semipinnata L. This compound is known for its significant antitumor activity, leading cancer cells to apoptosis . It has been studied for its effects on various types of malignant cancer cells, including nasopharyngeal carcinoma and hepatocellular carcinoma .
Preparation Methods
Ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid is typically isolated from Pteris semipinnata L through a series of extraction and purification processes the compound can be loaded onto fluorescent mesoporous silica nanoparticles for targeted delivery in cancer therapy .
Chemical Reactions Analysis
Ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid undergoes various chemical reactions, including oxidation and reduction. It is known to inhibit tyrosinase, an enzyme involved in melanin synthesis, by regulating the microphthalmia-associated transcription factor (MITF) . The compound’s 11alpha-hydroxy, 15-oxo, and 16-en moieties are crucial for its inhibitory activity .
Scientific Research Applications
Ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid has several scientific research applications:
Cancer Therapy: It has shown significant antitumor activity in various cancer cells, including nasopharyngeal carcinoma and hepatocellular carcinoma
Anti-inflammatory: The compound has potential anti-inflammatory properties.
Skin Whitening: It inhibits tyrosinase, making it a potential candidate for skin whitening applications.
Mechanism of Action
The mechanism of action of ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway. It stabilizes the inhibitor of kappa B alpha (IkBα), reducing nuclear p65 and inhibiting NF-kB activity . This leads to a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax and Bak, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid is unique due to its specific structure and significant antitumor activity. Similar compounds include other diterpenoids isolated from Pteris semipinnata L., which also exhibit antitumor and anti-inflammatory properties . this compound stands out due to its potent inhibition of the NF-kB pathway and its ability to induce apoptosis in various cancer cells .
Properties
IUPAC Name |
11-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-11-12-9-13(21)15-18(2)6-4-7-19(3,17(23)24)14(18)5-8-20(15,10-12)16(11)22/h12-15,21H,1,4-10H2,2-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFLYGNWNATSHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2C(CC(C3)C(=C)C4=O)O)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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